molecular formula C17H22BrN3O2 B2725842 Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate CAS No. 1703998-07-5

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate

Cat. No.: B2725842
CAS No.: 1703998-07-5
M. Wt: 380.286
InChI Key: GAHAORRDBVBAPJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyanopiperidine moiety

Preparation Methods

The synthesis of tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced onto the piperidine ring.

    Addition of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.

    Introduction of the cyano group: This step typically involves a nucleophilic substitution reaction where a cyano group is introduced onto the piperidine ring.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of biological processes and pathways. It may serve as a probe or ligand in biochemical assays.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may impart biological activity that can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the cyano group can participate in hydrogen bonding and other interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-((4-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.

    Tert-butyl 4-((4-fluorophenyl)amino)-4-cyanopiperidine-1-carboxylate: The presence of a fluorophenyl group can impart different electronic properties and influence the compound’s interactions with molecular targets.

    Tert-butyl 4-((4-methylphenyl)amino)-4-cyanopiperidine-1-carboxylate: The methyl group can affect the compound’s steric and electronic properties, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-bromoanilino)-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-6-4-13(18)5-7-14/h4-7,20H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHAORRDBVBAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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